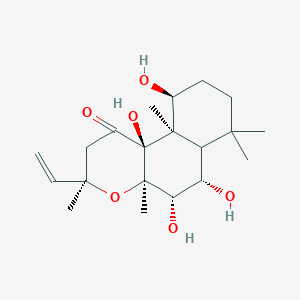
7-Desacetylforskolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DESACETYLCOLFORSIN is a derivative of forskolin, a labdane diterpenoid derived from the roots of the plant Coleus forskohlii. Forskolin is known for its ability to activate the enzyme adenylate cyclase, which increases levels of cyclic AMP (cAMP) in cells . DESACETYLCOLFORSIN, however, is a modified form of forskolin that has been found to be toxic at certain concentrations .
Wissenschaftliche Forschungsanwendungen
DESACETYLCOLFORSIN has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of cAMP in various chemical reactions and processes.
Biology: Employed in research on cellular signaling pathways and the effects of cAMP on cellular functions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cAMP-related pathways.
Zukünftige Richtungen
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The construction of microbial cell factories to produce medicinal natural products via synthetic biological methods has effectively solved the current problems and is a research hotspot in this field .
Wirkmechanismus
DESACETYLCOLFORSIN exerts its effects primarily by activating adenylate cyclase, which increases the levels of cAMP in cells. This activation leads to a cascade of intracellular events, including the activation of protein kinase A (PKA) and the regulation of various cellular functions . The molecular targets and pathways involved include adenylate cyclase, PKA, and other cAMP-dependent signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DESACETYLCOLFORSIN involves the chemical modification of forskolin. Forskolin itself is extracted from the roots of Coleus forskohlii. The primary synthetic route involves the removal of the acetyl group from forskolin to produce DESACETYLCOLFORSIN . This process typically requires specific reaction conditions, including the use of solvents and catalysts to facilitate the deacetylation reaction.
Industrial Production Methods
Industrial production of DESACETYLCOLFORSIN follows similar principles but on a larger scale. The extraction of forskolin from plant roots is followed by chemical modification in large reactors. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions
DESACETYLCOLFORSIN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DESACETYLCOLFORSIN can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Forskolin: The parent compound from which DESACETYLCOLFORSIN is derived.
Coleonol: Another derivative of forskolin with similar properties but different chemical modifications.
Uniqueness
DESACETYLCOLFORSIN is unique due to its specific chemical structure, which results from the removal of the acetyl group from forskolin. This modification alters its toxicity and potentially its pharmacological properties, making it distinct from other forskolin derivatives .
Eigenschaften
| { "Design of the Synthesis Pathway": "Deacetylforskolin can be synthesized from forskolin through a simple deacetylation reaction.", "Starting Materials": [ "Forskolin", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Dissolve forskolin in methanol", "Add sodium hydroxide to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and filter off any precipitated solids", "Acidify the filtrate with hydrochloric acid", "Extract the mixture with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Evaporate the solvent to yield crude Deacetylforskolin", "Purify the crude product by recrystallization or column chromatography" ] } | |
CAS-Nummer |
64657-20-1 |
Molekularformel |
C20H32O6 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(3R,4aR,5S,6S,10S,10aR,10bS)-3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one |
InChI |
InChI=1S/C20H32O6/c1-7-17(4)10-12(22)20(25)18(5)11(21)8-9-16(2,3)14(18)13(23)15(24)19(20,6)26-17/h7,11,13-15,21,23-25H,1,8-10H2,2-6H3/t11-,13-,14?,15-,17-,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
WPDITXOBNLYZHH-GGLAWTCMSA-N |
Isomerische SMILES |
C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC(C3[C@@H]([C@@H]([C@]2(O1)C)O)O)(C)C)O)C)O)C=C |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |
Kanonische SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)O)C)O)C |
Piktogramme |
Irritant |
Synonyme |
(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-Ethenyldodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one; 7-Deacetylforskolin; 7-Desacetylforskolin; 7-Deacetylcoleonol; Deacetylforskolin; Forskolin D; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



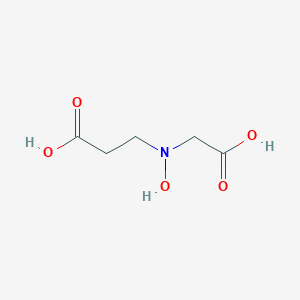
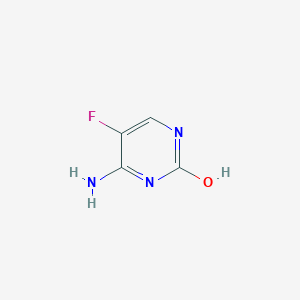
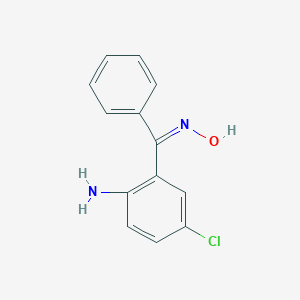

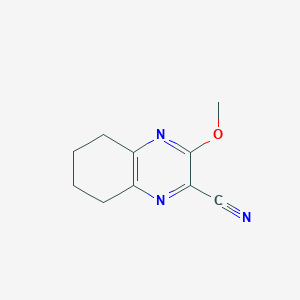

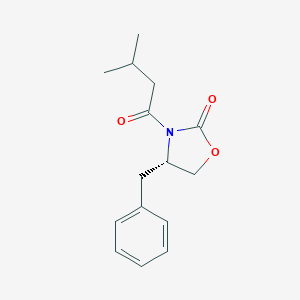

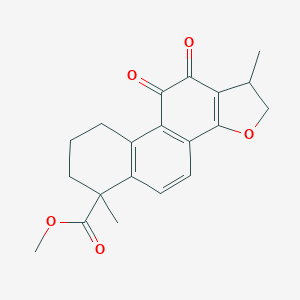
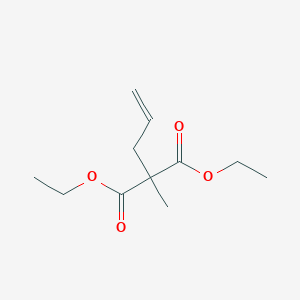
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
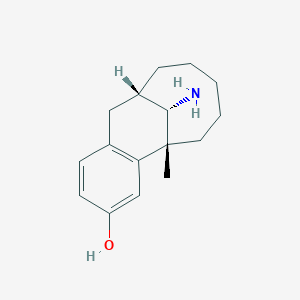

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)